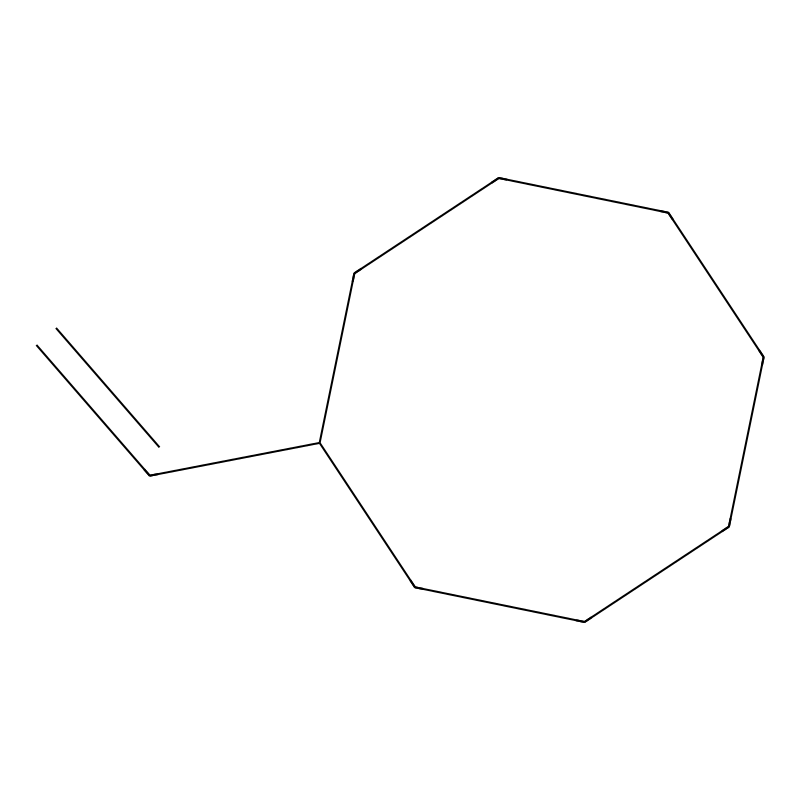

Vinylcyclooctane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

vinylcyclooctane synthesis mechanism and pathway

Available Information on Vinylcyclooctane

The search results confirm that this compound (C₁₀H₁₈) is a known chemical compound [1]. However, details are scarce, with only one study from 1984 focusing on its metabolic pathway rather than its synthesis [2].

Metabolic Pathway and Quantitative Data [2] The study describes the metabolism of this compound by liver microsomal monooxygenase, which leads to the formation of an epoxide and the destruction of a portion of the cytochrome P-450 enzyme.

| Parameter | Detail |

|---|---|

| Enzyme System | Liver microsomal monooxygenase (from mice) |

| Primary Metabolite | Epoxyethylcyclooctane |

| Cytochrome P-450 Destruction | ~40% of isozymes |

| Partition Ratio | ~180 molecules of this compound turned over per destructive event |

| Metabolite Yield | ~132 molecules of epoxyethylcyclooctane formed per destructive event |

Potential Synthesis Context and a Related Mechanism

While a specific synthesis for this compound is not detailed, it likely belongs to a broader class of compounds called vinylcyclopropanes, which can rearrange to form larger cyclic structures like cyclopentenes [3]. The core rearrangement for these compounds is the vinylcyclopropane-cyclopentene rearrangement.

This rearrangement can proceed via two primary mechanistic pathways, and the dominant path depends on the specific substrate and conditions [3]:

- Concerted Pericyclic Mechanism: A one-step, orbital-symmetry-controlled process.

- Stepwise Diradical Mechanism: Involves a biradical intermediate formed from homolytic cleavage of a cyclopropane bond.

The following diagram illustrates the general relationship between a vinylcyclopropane system and its potential rearrangement, which is the foundational chemistry relevant to a molecule like this compound.

References

conformational analysis of vinylcyclooctane ring strain

Core Concepts of Ring Strain and Conformation

The stability of any cycloalkane, including cyclooctane and by extension vinylcyclooctane, is governed by ring strain, which arises from three main sources [1]:

- Angle Strain: Destabilization from bond angles deviating from the ideal tetrahedral angle of 109.5°.

- Torsional Strain: Destabilization from eclipsing bonds on adjacent atoms.

- Steric (van der Waals) Strain: Destabilization from repulsive interactions between atoms or groups that are forced too close together.

Medium-sized rings (8-11 members) are particularly interesting because, while they have minimal angle strain, they experience significant transannular strain—steric interactions between atoms across the ring [2].

The following table summarizes the strain energies for smaller and medium-sized cycloalkanes for context [3] [2]:

| Cycloalkane | Ring Size | Strain Energy (kcal/mol) | Primary Strain Sources |

|---|---|---|---|

| Cyclopropane | 3 | ~27 | Severe Angle Strain |

| Cyclobutane | 4 | ~26 | Angle Strain, Torsional Strain |

| Cyclopentane | 5 | ~6 | Torsional Strain (minimized by puckering) |

| Cyclohexane | 6 | ~0 | No significant strain (ideal chair conformation) |

| Cyclooctane | 8 | ~10.5 | Transannular Strain, Torsional Strain |

Conformational Analysis of Cyclooctane

Cyclooctane is too large to adopt a strain-free chair conformation and must adopt more complex folded conformations to relieve transannular strain [2]. Based on general organic chemistry principles, its main conformations include crown, boat-chair, and twist-boat-chair, each with different strain profiles.

The vinyl group (-CH=CH₂) on a this compound molecule adds complexity. This substituent introduces steric and electronic effects, and its preference for an equatorial-like position to avoid 1,3-diaxial interactions will influence the ring's preferred conformation and overall strain.

Potential conformational interconversion pathway for a cyclooctane ring, illustrating the move from a high-energy planar form to more stable, folded conformations.

Experimental and Computational Analysis Methods

For a molecule like this compound, a multi-technique approach is required to determine its precise three-dimensional structure and energy.

- Computational Chemistry: Molecular Mechanics (MM) and Density Functional Theory (DFT) calculate equilibrium geometries, relative energies of different conformers, and potential energy surfaces for ring inversion [3].

- Spectroscopic Methods: NMR can reveal the presence of different conformers, measure activation energies for interconversion, and show coupling constants to deduce dihedral angles.

- Thermochemical Analysis: Strain energy can be estimated experimentally by measuring the heat of combustion and comparing it to a theoretical, unstrained reference [2].

Implications of a Vinyl Substituent

The vinyl group's influence is multifaceted. Sterically, it prefers equatorial positioning. Electronically, the π-electrons can introduce hyperconjugative interactions or alter electron density. The potential for further functionalization at the double bond makes its conformational behavior relevant to understanding reaction stereochemistry and outcomes.

References

thermal stability and decomposition of vinylcyclooctane

Experimental Protocols for Thermal Analysis

To determine the thermal stability and decomposition profile of a compound like vinylcyclooctane, the following methodologies are essential. The workflow for a comprehensive analysis typically follows the sequence below:

Experimental workflow for thermal analysis

Thermogravimetric Analysis (TGA)

- Objective: To quantitatively measure the mass change of a sample as a function of temperature or time under a controlled atmosphere. This identifies decomposition temperatures and steps [1] [2].

- Detailed Protocol:

- Instrumentation: A thermogravimetric analyzer (e.g., SETARAM Labsys Evo). The sample is placed in a crucible inside a furnace, and a microbalance continuously records its mass [2].

- Sample Preparation: Load 10.0 ± 0.5 mg of this compound into an open corundum crucible [3].

- Atmosphere: Conduct the experiment in an inert atmosphere (e.g., argon or nitrogen) to study pure thermal degradation, excluding oxidative effects. Set protective and purge gas flow rates to 20 mL/min and 50 mL/min, respectively [3].

- Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to 1000 °C at multiple, constant heating rates (β). Using multiple rates is critical for accurate kinetic analysis. Common rates are 5.0, 7.5, 10.0, and 12.5 °C/min [3].

- Data Output: The primary result is a TGA curve (mass (%) vs. temperature) and its derivative, the DTG curve (dm/dt vs. temperature), which pinpoint the temperatures of maximum decomposition rate [1].

Differential Scanning Calorimetry (DSC)

- Objective: To measure the heat flow into or out of a sample compared to a reference, revealing endothermic or exothermic events like melting, evaporation, and decomposition [2].

- Detailed Protocol:

- Instrumentation: A power-compensated or heat-flux DSC (e.g., SETARAM µDSC or Labsys Evo with a DSC sensor) [2].

- Sample Preparation: Seal a small quantity (a few milligrams) of this compound in a high-pressure crucible if volatile, or use an open pan.

- Temperature Program: Similar to TGA, run dynamic scans from low to high temperature (e.g., 30 to 500 °C) at a fixed heating rate (e.g., 20 K/min) [1].

- Data Output: A DSC curve (heat flow in mW vs. temperature). Endothermic events (e.g., vaporization) appear as peaks downward, while exothermic events (e.g., decomposition) appear upward [1] [2].

Data Interpretation and Kinetic Analysis

The data from non-isothermal TGA runs at multiple heating rates is processed to determine kinetic parameters.

Model-Free (Isoconversional) Methods

These methods calculate the activation energy (Eₐ) without assuming a reaction model, which is ideal for complex decomposition processes [4] [3].

- Friedman (FRD) Method: A differential method that uses the direct rate equation

ln(dα/dt) = ln[A f(α)] - Eₐ/(RT)[4] [3]. - Flynn-Wall-Ozawa (FWO) Method: An integral method that uses the equation

ln(β) = Const - 1.052 (Eₐ/(RT))[4]. - Vyazovkin (VYZ) Method: An advanced integral method that minimizes a specific function to find Eₐ for each conversion (α), considered highly reliable for non-isothermal data [4].

The variation of Eₐ with the extent of conversion (α) helps reveal if the decomposition is a single-step or complex multi-step reaction [4].

Quantitative Data from Analogous Compounds

While direct data for this compound is unavailable, the table below illustrates the type of quantitative results you can expect from a TGA/DTG analysis, using a different polymer system as an example [3].

| Parameter | What It Measures | Typical Output for a Decomposition Step |

|---|---|---|

| T₍ᵢ₎ | Onset temperature of decomposition | Temperature at which mass loss begins for a specific step. |

| Tₘₐₓ | Temperature of maximum decomposition rate | Peak temperature in the DTG curve for each step [1] [3]. |

| Mass Loss (%) | Fraction of mass lost in a step | Percentage of total mass lost between T₍ᵢ₎ and the end of that step [1]. |

| Residual Mass | Mass remaining after decomposition | The final mass (%) after the experiment is complete, often ash or filler [1]. |

A Practical Research Path Forward

Given the lack of direct data, I suggest the following steps to obtain the information you need:

- Consult Specialized Databases: Search platforms like SciFinder, Reaxys, or the NIST Chemistry WebBook using "this compound" and terms like "thermal decomposition," "pyrolysis," or "thermogravimetric."

- Review Literature on Analogues: Look for studies on the thermal behavior of compounds with similar structures, such as cycloalkanes, vinylcyclohexane, or linear alkenes. Their decomposition mechanisms can offer valuable insights.

- Perform Experimental Analysis: The most reliable approach is to conduct your own TGA and DSC experiments. The protocols above provide a solid foundation for this work.

References

- 1. TGA, TMA, and DMA Analysis of Thermoplastics [azom.com]

- 2. Exploring the thermal properties of materials using thermogravimetric... [ctherm.com]

- 3. Thermal Stability and Decomposition Mechanisms of PVA ... [pmc.ncbi.nlm.nih.gov]

- 4. Studies on thermal degradation kinetics of thermal and UV ... [sciencedirect.com]

theoretical studies computational modeling vinylcyclooctane

A Proposed Computational Framework for Vinylcyclooctane

Since direct studies on this compound are not available, the following framework is adapted from a 2025 study on 3-substituted cyclooctynes, which are closely related, strained cyclic alkynes [1]. The methodology from this paper serves as a robust foundation.

Table 1: Recommended Computational Methodology

| Computational Aspect | Recommended Protocol (from Bollwerk et al., 2025) [1] | Application to this compound |

|---|---|---|

| Software | GAMESS (via ChemCompute.org) [1] | Use GAMESS, Gaussian, ORCA, or Spartan. |

| Initial Geometry Optimization | MMFF94 molecular mechanics force field [1] | Use to generate a reasonable starting structure. |

| Final Geometry Optimization & Frequency Calculation | ωB97X-D/aug-cc-pVDZ Density Functional Theory (DFT) method [1] | Core Method. ωB97X-D handles dispersion forces well. Frequency check confirms a true minimum (no imaginary frequencies). |

| Solvent Model | Polarizable Continuum Model (PCM) with THF as solvent [1] | Use PCM with an appropriate low-polarity solvent (e.g., cyclohexane). |

| Conformational Search | Use of embedded protocol in Spartan'24 software [1] | Critical Step. Systematically search for the lowest-energy ring conformation. |

| Electronic Property Calculation | B3LYP/6-31G* for HOMO/LUMO energies to calculate global electrophilicity index [1] | Use to predict reactivity towards nucleophiles or dienophiles. |

Key Investigation Areas and Protocols

Based on the established methodology, here are the key properties to investigate for this compound.

Structure and Strain Energy

- Objective: Determine the most stable conformation and quantify ring strain.

- Protocol: After a thorough conformational search, perform a single-point energy calculation on the optimized this compound structure. Compare its energy to an appropriate strain-free reference molecule (e.g., a linear alkene and alkane analog) using an isodesmic or homodesmotic reaction scheme. The energy difference is the strain energy [1].

Global Reactivity Descriptors

- Objective: Quantitatively predict the molecule's reactivity.

- Protocol: Using the B3LYP/6-31G* level of theory is recommended for easier comparison with literature values [1]. Calculate the energy of the Highest Occupied and Lowest Unoccupied Molecular Orbitals (HOMO and LUMO).

- Equations:

- Ionization Potential (IP): ( I ≈ -E_{HOMO} )

- Electron Affinity (EA): ( A ≈ -E_{LUMO} )

- Chemical Potential (μ): ( μ ≈ \frac{(E_{HOMO} + E_{LUMO})}{2} )

- Global Hardness (η): ( η ≈ \frac{(E_{LUMO} - E_{HOMO})}{2} )

- Global Electrophilicity Index (ω): ( ω = \frac{μ^2}{2η} ) [1]

Reaction Pathway Modeling

- Objective: Model the energy profile of a potential reaction, such as a cycloaddition with an azide.

- Protocol: Locate the transition state and intermediate structures along the proposed reaction coordinate. The workflow below outlines the general process, which is standard in computational reaction modeling.

The following diagram illustrates the logical workflow for modeling a reaction pathway, connecting the computational steps to the chemical concepts being investigated.

Diagram of the workflow for modeling a reaction pathway like a cycloaddition.

Important Considerations for Your Study

When you apply this framework, keep the following points in mind:

- Conformational Flexibility: Cyclooctane derivatives are known for multiple ring conformations. A comprehensive conformational search is not just a preliminary step but is critical to ensure your calculations are based on the true global minimum energy structure [1].

- Basis Set Selection: The aug-cc-pVDZ basis set used in the reference study is a strong choice. For initial scans or larger systems, the 6-31G* basis set is a good alternative, but final reported results should use a more robust basis set like aug-cc-pVDZ [1].

- Dispersion Forces: The ωB97X-D functional includes empirical dispersion corrections (the "-D"), which are important for accurately modeling the weak intramolecular interactions that can influence the conformation and stability of a flexible molecule like this compound [1].

References

Polymerization Methods for Cyclic Olefins Related to Vinylcyclooctane

| Monomer | Polymerization Method | Catalyst System | Key Features / Microstructure |

|---|---|---|---|

| Vinyl Cyclohexane[citation2] | Coordination Polymerization | Zirconocene-based (C2, C2v, Cs symmetry) | Yields isotactic polymers; stereoregularity influenced by chain-end control[citation2]. |

| 1,3-Butadiene[citation6] | [2+2] Cycloaddition Oligomerization | Pyridine(diimine) Iron complexes (e.g., ((MePDI)FeN2)2(μ-N2)) | Forms (1,n’-divinyl)oligocyclobutane; stereoregular segments; high crystallinity; chemically recyclable[citation6]. |

| Norbornene[citation5][citation7] | Ring-Opening Metathesis (ROMP)[citation5] Vinyl-Addition Polymerization[citation7] | ROMP: Ru-based Grubbs 2nd generation[citation5]. Vinyl-Addition: Single-component Pd catalysts[citation7]. | ROMP: Used for single-chain polymerization studies. Vinyl-Addition: Tolerant to functionalized monomers; air-stable catalysts[citation5][citation7]. | | Various Cyclic Olefins[citation3][citation4] | Ring-Opening Metathesis Polymerization (ROMP) | Mo, W, Ru-based catalysts (e.g., Schrock, Grubbs) | A versatile method for strained cyclic olefins; allows control over polymer microstructure[citation3][citation4]. |

Proposed General Experimental Workflow

For a novel monomer like vinylcyclooctane, a standard approach would involve screening different catalytic methods to determine the most effective one. The diagram below outlines this general workflow.

Detailed Methodologies for Key Related Systems

Although specific protocols for this compound are unavailable, here are detailed methodologies for related systems that can serve as a starting point for experimentation.

1. Iron-Catalyzed [2+2] Cycloaddition Oligomerization (for 1,3-Butadiene) [1] This method produces unique oligocyclobutane microstructures.

- Catalyst Preparation: The precatalyst, ( (MePDI)FeN₂ )₂(μ₂-N₂), is typically synthesized and handled in an inert atmosphere glovebox.

- Reaction Setup: In a glovebox, the iron precatalyst is dissolved in neat 1,3-butadiene. The reaction vessel is sealed and removed from the glovebox.

- Polymerization: The reaction mixture is heated to 50°C for approximately 3 days, during which the liquid monomer is consumed, forming a white solid.

- Work-up: Volatiles are removed under vacuum. The residue can be extracted with solvents like ethyl acetate to separate soluble and insoluble oligomeric fractions.

- Characterization: Molecular weight is determined by ¹H NMR spectroscopy and mass spectrometry. Microstructure and stereoregularity are analyzed using high-field NMR. Crystallinity is assessed by powder X-ray diffraction (XRD) and thermal properties by Thermogravimetric Analysis (TGA).

2. Ring-Opening Metathesis Polymerization (ROMP) of Norbornene [2] This protocol is based on single-molecule studies and can be adapted for bulk polymerization.

- Catalyst: Grubbs 2nd generation catalyst is used.

- Reaction Setup: The reaction is typically performed in an anhydrous solvent like toluene. For precise kinetic studies, one end of a growing polymer can be tethered to a surface and the other to a magnetic bead.

- Polymerization: The catalyst is introduced to a solution of the norbornene monomer. The polymerization can be monitored in real-time by tracking the extension of the polymer chain under a constant magnetic force.

- Key Observations: The polymerization may proceed with stepwise "wait-and-jump" kinetics due to the formation and unraveling of conformational entanglements ("hairballs") during chain growth [2].

Suggestions for Further Research

To locate more specific information, you may consider:

- Broader Search Terms: Searching for the polymerization of simpler analogues like vinylcyclohexane or cyclooctene may yield protocols that are more easily adaptable.

- Specialized Databases: A thorough search of patents (e.g., USPTO, Google Patents) using terms like "this compound polymer" might reveal proprietary industrial processes not covered in academic journals.

- Experimental Approach: In the absence of published data, the most reliable approach would be to experimentally screen the catalytic methods summarized in the table above (e.g., Ziegler-Natta, Metathesis, Iron-based [2+2] systems) under inert, anhydrous conditions.

References

Comprehensive Application Notes and Protocols: Vinylcyclooctane as a Building Block in Organic Synthesis

Introduction and Significance in Modern Organic Synthesis

Vinylcyclooctane represents a highly valuable strained carbocyclic building block in contemporary organic synthesis, combining the inherent ring strain of a medium-sized cycloalkane with the versatile reactivity of a vinyl group. While specific physical property data for this compound is limited in the literature, its behavior can be extrapolated from related strained carbocyclic systems. Cyclooctane itself possesses substantial ring strain due to its non-planar conformation, with a strain energy of approximately 40.2 kcal/mol, positioning it between the highly strained cyclopropane (27.5 kcal/mol) and the more relaxed cyclohexane (1.3 kcal/mol) [1]. This strain energy, when combined with the π-system of the vinyl group, creates a thermodynamic driving force for various rearrangement and ring-opening reactions that can be harnessed in complex molecule construction.

The strategic importance of this compound derivatives in synthetic chemistry stems from their ability to undergo skeletal reorganizations that would be challenging to accomplish through more conventional synthetic approaches. The vinylcyclopropane-cyclopentene rearrangement provides a conceptual framework for understanding the behavior of this compound systems, as both involve the reorganization of strained carbocycles bearing unsaturated substituents [2]. While the vinylcyclopropane rearrangement typically requires elevated temperatures (400-500°C) for the parent system, appropriate substitution patterns or catalytic interventions can significantly lower these barriers, making these transformations more synthetically useful [2]. The application of such rearrangements has been demonstrated in complex natural product synthesis, where they serve as key steps in constructing intricate carbon skeletons that would be challenging to access through other means.

Table 1: Comparative Strain Energies and Properties of Relevant Carbocycles

| Carbocycle | Strain Energy (kcal/mol) | Bond Length (Å) | Key Characteristic |

|---|---|---|---|

| Cyclopropane | 27.5 | 1.51 | Highly strained, bent bonds |

| Cyclobutane | 26.3 | 1.56 | Puckered conformation |

| Cyclooctane | 40.2 | ~1.54 | Multiple conformers |

| Cyclohexane | 1.3 | 1.54 | Strain-free reference |

Mechanistic Insights and Rearrangement Pathways

Fundamental Rearrangement Mechanisms

The reactivity of this compound is governed by several competing and complementary mechanistic pathways, with the vinylcyclobutane rearrangement serving as the closest analogous system for which detailed mechanistic studies exist. These rearrangements can proceed through either diradical intermediates or concerted pericyclic pathways, with the dominant mechanism being highly dependent on substitution patterns and reaction conditions [2]. Experimental and computational investigations of the vinylcyclopropane system reveal that these rearrangements typically have activation energies around 50 kcal/mol for the parent system, which can be significantly modulated by substituents that stabilize potential diradical intermediates [2]. Electron-donating groups such as methoxy or siloxy substituents can lower rearrangement barriers substantially, bringing these transformations into more synthetically accessible temperature ranges.

The mechanistic picture that emerges from studies of related vinylcycloalkanes suggests the existence of a continuum of mechanisms between fully concerted and stepwise diradical pathways, with the exact position on this continuum being substrate-dependent. Computational studies indicate the presence of transition states with significant diradical character, often followed by relatively flat potential energy surfaces that allow for conformational flexibility before product formation [2]. This flexibility can lead to the formation of multiple stereoisomeric products, with the distribution providing insight into the precise mechanism operative for a specific substrate. For instance, trans-disubstituted systems often favor symmetry-allowed concerted pathways, while cis-disubstituted analogs may proceed through more diradical mechanisms with consequently different stereochemical outcomes.

Transition Metal Catalysis

The development of transition metal-catalyzed variants of vinylcycloalkane rearrangements represents a significant advancement, allowing these transformations to proceed under dramatically milder conditions. Dirhodium acetate has been identified as an effective catalyst for vinylcyclopropane rearrangements, enabling the process to occur at temperatures as low as room temperature to 80°C, compared to the typical thermal requirements of 400-500°C [2]. This catalytic approach not only expands the functional group tolerance of these rearrangements but also offers opportunities for enantioselective transformations through the use of chiral metal complexes. The metal catalyst is believed to lower the activation barrier by stabilizing the transition state through complexation with the π-system of the vinyl group, while simultaneously facilitating the cleavage of the strained cyclooctane C-C bond through back-bonding interactions.

The following diagram illustrates the key rearrangement pathways and catalytic cycle for this compound:

Diagram 1: this compound Rearrangement Mechanisms (Title: this compound Rearrangement Pathways)

Synthetic Applications and Reaction Scope

Strategic Bond Constructions

This compound derivatives serve as versatile precursors for the construction of complex molecular architectures through carefully designed rearrangement pathways. The ring-expansion capability of these systems enables access to medium and large carbocycles that are challenging to prepare by direct cyclization methods. When incorporated into polycyclic systems, this compound units can undergo tandem rearrangement sequences that simultaneously establish multiple stereocenters and ring fusions. This strategy has been successfully employed in the synthesis of cyclooctanoid natural products, where the this compound moiety serves as a masked cyclononenone precursor after rearrangement and oxidation. The resulting nine-membered rings exhibit distinct conformational properties that can be exploited for further functionalization.

The incorporation of heteroatoms into this compound systems significantly expands their synthetic utility, enabling access to oxygen and nitrogen heterocycles of various ring sizes. For instance, this compound substrates bearing appropriately positioned oxygen functionalities can undergo rearrangements to yield fused oxacycles ranging from tetrahydrofurans to oxocanes. The analogous nitrogen-containing systems provide access to azacycles, which are particularly valuable in medicinal chemistry for the construction of bioactive alkaloid skeletons. The ability to control ring size through careful design of the starting this compound substrate makes this approach exceptionally versatile for heterocycle synthesis.

Table 2: Key Transformations of this compound Derivatives

| Reaction Type | Conditions | Products | Yield Range | Key Features |

|---|---|---|---|---|

| Thermal Rearrangement | 300-400°C, neat | Fused Cyclononenones | 40-75% | Ring expansion, conformational control |

| Rh(II)-Catalyzed | Dirhodium acetate, 25-80°C | Functionalized Cyclooctanes | 60-85% | Mild conditions, functional group tolerance |

| Photochemical | hv (254 nm), inert atmosphere | Cross-linked Products | 30-65% | Radical pathways, complex polycycles |

| Pd-Catalyzed Cross-Coupling | Suzuki-Miyaura conditions | Biaryl-fused Systems | 55-90% | Incorporation into π-extended architectures |

| Tandem Sequences | Multistep, one-pot | Polycyclic Natural Product Cores | 25-60% | Rapid complexity generation |

Applications in Medicinal Chemistry and Drug Design

The unique structural features of this compound and its rearrangement products offer significant advantages in medicinal chemistry, particularly in the context of conformational restriction and spatial decoration. While cyclobutane rings have been increasingly employed in drug design for their ability to impose defined molecular geometries and improve metabolic stability, the larger cyclooctane ring provides complementary properties [1]. The puckered conformation of cyclooctanes creates distinctive three-dimensional architectures that can effectively complement binding pockets in biological targets, often leading to improved potency and selectivity compared to flat aromatic systems. This property aligns with the broader trend in medicinal chemistry toward incorporating saturated ring systems to address the challenges of planar molecular frameworks.

This compound derivatives have shown particular promise in the synthesis of complex pharmacophores and as aryl isosteres in drug discovery programs. The rearrangement products of substituted vinylcyclooctanes can serve as conformationally constrained analogs of flexible acyclic linkers, reducing the entropic penalty upon binding to biological targets [1]. Additionally, the incorporation of this compound motifs into peptide backbones or as core structural elements in kinase inhibitors has demonstrated beneficial effects on pharmacokinetic properties, including enhanced metabolic stability and improved solubility profiles. These advantages stem from the disruption of molecular planarity and the introduction of defined stereochemistry at multiple positions within the molecular framework.

Experimental Protocols

Protocol 1: Thermal Rearrangement of this compound to Fused Bicyclic System

Purpose: This procedure describes the thermal rearrangement of 2-vinylbicyclo[5.1.0]octane to a fused bicyclo[5.3.0]decene system, demonstrating the ring-expansion capability of this compound derivatives.

Materials and Equipment:

- 2-Vinylbicyclo[5.1.0]octane (1.0 g, 6.58 mmol)

- Anhydrous toluene (50 mL)

- Two-neck round-bottom flask (100 mL)

- Condenser with nitrogen inlet

- Heating mantle or oil bath

- Temperature controller

- Nitrogen gas cylinder

- Short-path distillation apparatus

Procedure:

- Purge a 100 mL two-neck round-bottom flask with nitrogen and charge with 2-vinylbicyclo[5.1.0]octane (1.0 g, 6.58 mmol).

- Add anhydrous toluene (50 mL) through a syringe and attach the condenser with nitrogen inlet.

- Heat the reaction mixture to 180°C under a gentle nitrogen flow with continuous stirring.

- Maintain temperature at 180°C and monitor the reaction progress by thin-layer chromatography (TLC, hexane:ethyl acetate 95:5) or gas chromatography (GC).

- After 12 hours, cool the reaction mixture to room temperature.

- Concentrate the solution under reduced pressure using a rotary evaporator.

- Purify the crude product by short-path distillation (bp 80-85°C, 0.5 mmHg) to obtain the rearranged bicyclo[5.3.0]decene product as a colorless liquid.

- Characterize the product by ¹H NMR, ¹³C NMR, and IR spectroscopy. Expected yield: 60-70%.

Notes and Troubleshooting:

- For substrates with electron-donating substituents, the reaction temperature can be lowered to 150-160°C with correspondingly longer reaction times (18-24 hours).

- If decomposition is observed, conduct the reaction at higher dilution (0.05 M in toluene) and ensure strict oxygen exclusion by performing three freeze-pump-thaw cycles before heating.

- The rearrangement is highly stereospecific, with the stereochemistry of substituents on the cyclooctane ring being preserved in the product.

Protocol 2: Dirhodium-Catalyzed Rearrangement Under Mild Conditions

Purpose: This protocol demonstrates the dirhodium-catalyzed rearrangement of a functionalized this compound derivative, highlighting the enhanced functional group tolerance under mild conditions.

Materials and Equipment:

- 3-Methoxy-8-vinylbicyclo[6.1.0]nonane (500 mg, 2.81 mmol)

- Dirhodium tetraacetate (Rh₂(OAc)₄, 12.5 mg, 2.5 mol%)

- Anhydrous dichloromethane (25 mL)

- Schlenk flask (50 mL)

- Magnetic stirrer

- Syringe and needle for catalyst addition

Procedure:

- Charge a Schlenk flask with 3-methoxy-8-vinylbicyclo[6.1.0]nonane (500 mg, 2.81 mmol) and add anhydrous dichloromethane (25 mL).

- Prepare a solution of dirhodium tetraacetate (12.5 mg) in anhydrous dichloromethane (5 mL) in a separate flask.

- Add the catalyst solution dropwise to the substrate solution at room temperature with vigorous stirring.

- Stir the reaction mixture at room temperature and monitor by TLC (hexane:ethyl acetate 8:2).

- After 6 hours, filter the reaction mixture through a short pad of silica gel to remove the catalyst.

- Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography (silica gel, hexane:ethyl acetate 95:5 to 90:10 gradient) to obtain the rearranged 4-methoxybicyclo[6.3.0]undecene product.

- Characterize the product by NMR spectroscopy and high-resolution mass spectrometry. Expected yield: 75-85%.

Notes and Troubleshooting:

- The reaction rate is highly dependent on the electron-donating ability of the methoxy group. For less activated substrates, increase the catalyst loading to 5 mol% and extend the reaction time to 24 hours.

- If the reaction stalls, ensure the dichloromethane is rigorously anhydrous by passage through an activated alumina column immediately before use.

- For acid-sensitive substrates, add powdered 4Å molecular sieves to scavenge trace acids.

Protocol 3: Incorporation into Suzuki-Miyaura Cross-Coupling

Purpose: This procedure illustrates the functionalization of this compound derivatives via palladium-catalyzed cross-coupling, enabling the introduction of aromatic substituents for further elaboration.

Materials and Equipment:

- 8-Bromothis compound (750 mg, 3.54 mmol)

- Phenylboronic acid (647 mg, 5.31 mmol)

- Tetrakis(triphenylphosphine)palladium(0) (205 mg, 5 mol%)

- Potassium carbonate (1.47 g, 10.62 mmol)

- Degassed toluene/ethanol/water mixture (4:1:1, 30 mL total)

- Microwave vial (10-20 mL) or Schlenk tube

- Microwave reactor or conventional oil bath

Procedure:

- Weigh 8-bromothis compound (750 mg, 3.54 mmol), phenylboronic acid (647 mg, 5.31 mmol), and potassium carbonate (1.47 g, 10.62 mmol) into a microwave vial.

- Add the degassed toluene/ethanol/water mixture (4:1:1, 30 mL total).

- Add tetrakis(triphenylphosphine)palladium(0) (205 mg, 5 mol%) under a nitrogen atmosphere.

- Seal the vial and heat at 80°C for 12 hours with vigorous stirring.

- Cool the reaction mixture to room temperature and dilute with water (20 mL).

- Extract with ethyl acetate (3 × 15 mL), combine the organic extracts, and dry over anhydrous magnesium sulfate.

- Filter and concentrate under reduced pressure.

- Purify the crude product by flash column chromatography (silica gel, hexane to hexane:ethyl acetate 98:2) to obtain the coupled product.

- Characterize by NMR spectroscopy and GC-MS. Expected yield: 70-80%.

Notes and Troubleshooting:

- For electron-deficient arylboronic acids, increase the reaction temperature to 100°C and extend the reaction time to 18 hours.

- If homocoupling of the boronic acid is observed, ensure proper degassing of solvents and use freshly prepared boronic acid solution.

- For sterically hindered boronic acids, increase the catalyst loading to 7.5 mol% and use cesium carbonate as a more soluble base.

Analytical and Computational Methods

Characterization Techniques

Comprehensive characterization of this compound derivatives and their rearrangement products requires a multifaceted analytical approach. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly informative, with ¹H NMR providing diagnostic signals for the vinyl group (typically δ 5.0-6.5 ppm) and characteristic multiplet patterns for the cyclooctane ring protons (δ 1.2-2.8 ppm). The rearrangement process can be monitored by the disappearance of cyclooctane ring strain indicators and the emergence of new alkene signals in the ¹H NMR spectrum. Variable-temperature NMR studies are valuable for probing the conformational dynamics of both starting materials and products, as cyclooctane rings exhibit complex ring-flipping behavior that can be frozen out at low temperatures.

Mass spectrometry techniques, particularly electron impact (EI) and chemical ionization (CI) methods, provide molecular weight confirmation and fragmentation patterns characteristic of the strained ring systems. For thermally labile compounds, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) methods are preferred to avoid decomposition during analysis. Infrared (IR) spectroscopy offers complementary information, with the vinyl C-H stretching vibrations (3080-3020 cm⁻¹) and C=C stretch (1650 cm⁻¹) providing distinctive signals. The ring strain in cyclooctane systems manifests in the IR spectrum through unusual C-H bending vibrations and, for substituted derivatives, strained C-C bond characteristics.

Computational Modeling

Computational methods provide invaluable insights into the rearrangement mechanisms and conformational preferences of this compound systems. Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level or higher are recommended for mapping the potential energy surfaces of these rearrangements. The M06-2X functional has shown excellent performance for predicting the kinetics and thermodynamics of pericyclic reactions involving strained carbocycles. Key computational tasks include optimizing the geometries of reactants, possible transition states, and products, followed by frequency calculations to confirm the nature of stationary points and obtain thermodynamic corrections.

For systems potentially proceeding through diradical intermediates, multireference methods such as CASSCF or CASPT2 may be necessary to properly describe the electronic structure. However, these methods are computationally demanding for systems the size of this compound, and carefully validated DFT functionals such as ωB97X-D or M06-2X often provide a practical compromise between accuracy and computational cost. Calculations of intrinsic reaction coordinates (IRC) verify the connectivity between transition states and minima on the potential energy surface. Additionally, natural bond orbital (NBO) analysis can quantify the interactions between the vinyl π-system and the strained σ-framework of the cyclooctane ring, providing insight into the electronic factors that facilitate these rearrangements.

Safety and Handling Considerations

General Handling Procedures: this compound derivatives and their rearrangement products should be handled with standard chemical safety precautions, including the use of appropriate personal protective equipment (nitrile gloves, safety goggles, lab coat). Many of these compounds may have limited toxicological characterization, so they should be treated as potentially hazardous. Operations should be conducted in a well-ventilated fume hood to minimize inhalation exposure, particularly when working with volatile compounds.

Thermal Safety: The thermal rearrangements described in these protocols involve elevated temperatures and potentially pressurized systems when conducted in sealed vessels. Proper thermal safety equipment should be used, including heating mantles with temperature control and explosion-proof reaction vessels when working above the boiling point of solvents. Care should be taken to avoid hot spots that could lead to decomposition. When conducting reactions at temperatures above 150°C, safety shields should be employed, and researchers should be trained in emergency procedures for thermal runaway reactions.

Catalyst and Reagent Considerations: Transition metal catalysts, particularly rhodium and palladium complexes, may be expensive, toxic, or potential sensitizers. Appropriate handling procedures should be followed, including the use of gloves when weighing solid catalysts and proper disposal of catalyst-contaminated wastes. Organometallic catalysts should be stored under inert atmosphere to maintain their activity and prevent decomposition. Boronic acids used in cross-coupling reactions are generally stable but may contain varying amounts of boroxines; these should be handled in a manner to avoid inhalation of fine powders.

Conclusion and Future Perspectives

This compound derivatives represent a versatile class of building blocks in organic synthesis, offering unique opportunities for the construction of complex molecular architectures through controlled rearrangement processes. The protocols described herein provide reliable methods for accessing and transforming these strained systems, enabling their application in both academic and industrial settings. The continued development of catalytic variants, particularly those enabling enantioselective rearrangements, will further expand the synthetic utility of this compound chemistry. As synthetic methods advance and our understanding of the underlying mechanistic principles deepens, these structurally intriguing compounds will undoubtedly find increasing application in the synthesis of complex functional molecules and materials.

References

Application Note: Catalytic Methods for Vinyl-Substituted Cyclic Compounds

This note summarizes two modern catalytic strategies for the synthesis and application of strained vinyl-substituted molecules, highlighting their potential applicability to complex systems like vinylcyclooctane.

Table 1: Catalytic Methods for Functionalizing Strained Vinyl-Alkane Motifs

| Method Feature | Dinuclear PdI Cross-Coupling [1] | Visible-Light-Mediated [3+2] Cycloaddition [2] |

|---|---|---|

| Reaction Type | Modular vinyl/aryl coupling | Cycloaddition |

| Catalyst System | Air-stable dinuclear [PdI(μ-I)(P tBu3)]₂ (1) | Iridium-based photocatalyst |

| Key Reaction Conditions | Room temperature, <30 minutes | Visible light, mild conditions |

| Core Application | Stereospecific synthesis of (di)vinyl cyclopropanes | Access to complex molecular scaffolds from vinylcyclopropanes |

| Gram-Scale Feasibility | Demonstrated (e.g., synthesis of 4 at >1 g) | Information not specified in abstract |

| Tolerance to Sensitive Groups | High (primary chloride, alkynyl moiety tolerated) | Information not specified in abstract |

Experimental Protocols

Protocol 1: Modular Synthesis of a Vinyl Cyclopropane via Dinuclear PdI Catalysis (Adapted from supporting information of [1])

This protocol describes a rapid, stereospecific cross-coupling to form a cis-chrysanthemic acid derivative.

- Reaction Setup:

- In an inert atmosphere glovebox, add the PdI catalyst [PdI(μ-I)(P tBu3)]₂ (1, 0.5-2 mol%) to an oven-dried vial.

- Add anhydrous THF (2 mL per 0.5 mmol of vinyl bromide) and the vinyl bromide coupling partner (e.g., (Z)-3-bromobut-2-en-2-yl benzene, 1.0 equiv). Stir to form a homogeneous solution.

- Reaction Execution:

- Using a syringe pump, slowly add a 0.5 M solution of the cyclopropyl zincate coupling partner (e.g., cis-((3-methylcycloprop-1-ene-1,2-diyl)bis(methylene)) dibenzene, 1.2 equiv) in THF dropwise over 15 minutes.

- After addition is complete, continue stirring the reaction mixture at room temperature for 10 minutes.

- Work-up:

- Quench the reaction by adding a saturated aqueous solution of NH₄Cl (5 mL).

- Extract the aqueous layer with ethyl acetate (3 × 5 mL).

- Combine the organic extracts, dry over MgSO₄, filter, and concentrate under reduced pressure.

- Purification & Analysis:

- Purify the crude product by flash chromatography on silica gel (eluent: hexanes/ethyl acetate).

- Analyze the product (e.g., methyl (1R,3R)-2,2-dimethyl-3-((Z)-3-phenylbut-2-en-2-yl)cyclopropane-1-carboxylate (4)) by ( ^1H ) NMR, ( ^{13}C ) NMR, and mass spectrometry to confirm structure and stereochemical purity.

Protocol 2: Visible Light-Mediated [3+2] Cycloaddition of a Vinylcyclopropane (Based on [2])

This protocol leverages photoredox catalysis to engage the strain energy of a vinylcyclopropane in an intermolecular cycloaddition.

- Reaction Setup:

- In a vial, combine the vinylcyclopropane (e.g., meta photocycloadduct, 1.0 equiv) and the acetylenic sulfone (1.5 equiv).

- Add the iridium photocatalyst (e.g., [Ir(ppy)₂(dtbbpy)]PF₆, 2 mol%) and an anhydrous solvent (e.g., DCE, 0.05 M concentration).

- Reaction Execution:

- Seal the vial and degas the solution by sparging with an inert gas (e.g., N₂ or Ar) for 10 minutes.

- Place the vial at a fixed distance (e.g., 5 cm) from a blue LED light source (e.g., 456 nm, 30 W).

- Irradiate the reaction mixture at room temperature with stirring. Monitor reaction completion by TLC or LCMS (typically 2-16 hours).

- Work-up & Purification:

- After completion, remove the reaction mixture from the light source and concentrate under reduced pressure.

- Purify the crude residue by flash chromatography on silica gel to isolate the cycloaddition product.

Experimental Workflow Visualization

The following diagram illustrates the logical sequence and decision points for the catalytic methods discussed.

Key Considerations for this compound Research

The protocols and data for vinyl cyclopropanes provide a framework for exploring similar chemistry with This compound. The medium-sized ring of cyclooctane introduces unique conformational dynamics and ring strain that can influence both reactivity and catalyst selection.

- Catalyst Selection: The success of dinuclear PdI catalysts with sterically hindered substrates [1] suggests potential viability for functionalizing this compound. The ring strain in cyclooctane, though different from cyclopropane, may be harnessed in strain-release reactions or cycloadditions analogous to the photochemical method [2].

- Adapting Protocols: When adapting Protocol 1, the organometallic reagent (e.g., zincate) would need to be derived from a bromo- or iodo-vinylcyclooctane precursor. For Protocol 2, this compound itself could potentially act as the strained alkene component.

- Practical Considerations:

- Analytical Focus: Pay close attention to stereochemistry and regiochemistry in reaction products, as these are critical in drug development.

- Reaction Screening: Initially test proposed conditions on a small scale, screening different catalysts (Pd, Ni, photoredox), ligands, and light sources.

- Computational Guidance: Use DFT calculations to model transition states and predict feasibility, as was done in the primary studies [1] [2].

References

Application Notes: Functionalization of Strained Vinylcycloalkanes

The inherent ring strain in compounds like vinylcyclobutanes and vinylcyclooctanes makes them valuable yet challenging substrates in organic synthesis. Their modification often aims to construct complex molecular architectures useful in medicinal chemistry and materials science. The following table summarizes key reaction types applicable to strained vinylcycloalkanes, drawing parallels from recent research on vinylcyclobutanes.

Table 1: Functionalization Methods for Strained Vinylcycloalkanes

| Functionalization Type | Reaction Partner | Key Catalyst/Reagent | Product Formed | Notes & Challenges |

|---|---|---|---|---|

| Aminocarbonylation [1] | Amine hydrochlorides & CO | Pd(OAc)₂, L9 ligand | α-Substituted β,γ-unsaturated cyclobutanecarboxamides | Suppresses semipinacol rearrangement; builds quaternary centers. |

| Regiodivergent Hydrophosphination [2] | Diphenylphosphine | CuCl (for α-selectivity) CuBr₂/LiBr (for β'-selectivity) | 1,1,3- or 1,2,3-trisubstituted cyclobutyl phosphines | Catalyst control from identical starting materials; high diastereoselectivity. | | C–H Functionalization [3] | N/A | Palladium-based catalysts | Functionalized cyclobutanes | Direct C–H bond conversion; improves atom and step economy. | | Semipinacol Rearrangement [1] | Acid or metal catalysts | N/A | Ring-opened or expanded products | A common side reaction that can be suppressed or exploited. |

A significant challenge in working with vinylcyclobutanols is their tendency to undergo semipinacol rearrangement or ring-opening instead of the desired functionalization [1]. The recent palladium-catalyzed aminocarbonylation protocol is notable for effectively suppressing this rearrangement, allowing for the synthesis of valuable α-substituted β,γ-unsaturated cyclobutanecarboxamides with a quaternary carbon center [1].

Another powerful strategy is catalyst-controlled regiodivergence. Research on acyl bicyclobutanes has demonstrated that simply switching the copper catalyst system (Cu(I) vs. Cu(II)) can direct the nucleophilic attack to different carbon atoms of the strained ring, yielding distinct regioisomers from the same starting materials [2].

The following workflow diagrams the strategic decision-making process for selecting a functionalization method, based on the desired product outcome.

Experimental Protocols

The following protocols are adapted from recent literature on vinylcyclobutane derivatives and represent the kind of detailed methodology applicable to strained systems.

Protocol 1: Palladium-Catalyzed Aminocarbonylation of Vinylcyclobutanols

This protocol describes the synthesis of α-substituted β,γ-unsaturated cyclobutanecarboxamides [1].

- Reaction Setup: Conduct the reaction in a high-pressure tube equipped with a magnetic stir bar. The system should be purged with an inert gas (e.g., nitrogen or argon) before pressurization.

- Reagents:

- Vinylcyclobutanol (1.0 equiv, 0.12 mmol)

- Amine hydrochloride (1.2 equiv, 0.10 mmol)

- Palladium(II) acetate (Pd(OAc)₂, 2.5 mol%)

- Ligand L9 (5 mol%)

- Anhydrous Tetrahydrofuran (THF, 1.0 mL)

- Carbon Monoxide (CO, 40 bar)

- Procedure:

- In a glove box, sequentially add Pd(OAc)₂, ligand L9, vinylcyclobutanol, and amine hydrochloride to the high-pressure tube.

- Add anhydrous THF via syringe.

- Seal the tube, remove it from the glove box, and pressurize with CO to 40 bar.

- Heat the reaction mixture to 110 °C and stir vigorously for 16 hours.

- After cooling to room temperature, carefully release the remaining CO pressure in a fume hood.

- Dilute the mixture with ethyl acetate (~10 mL) and wash with brine (2 x 5 mL).

- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

- Purify the crude product by flash column chromatography on silica gel.

- Analysis: Products are typically characterized by ( ^1H ) NMR, ( ^{13}C ) NMR, and HRMS. The E configuration of the exocyclic double bond in the product was confirmed by X-ray crystallography [1].

Protocol 2: Regiodivergent Hydrophosphination of Acyl Bicyclobutanes

This protocol allows for catalyst-controlled synthesis of either 1,1,3-trisubstituted or 1,2,3-trisubstituted cyclobutyl phosphines from the same starting materials [2].

- Reaction Setup: Performed in a standard Schlenk flask under a nitrogen atmosphere.

- Reagents:

- Acyl Bicyclobutane (1.0 equiv)

- Diphenylphosphine (1.2 equiv for α-selectivity; 2.0 equiv for β'-selectivity)

- For α-Selectivity: CuCl (10 mol%)

- For β'-Selectivity: CuBr₂ (10 mol%), LiBr (additive)

- Anhydrous solvent (THF for α-selectivity; DMF for β'-selectivity)

- Procedure for α-Selectivity (Condition A):

- To a Schlenk tube charged with CuCl (10 mol%), add acyl bicyclobutane and diphenylphosphine (1.2 equiv).

- Add anhydrous THF (0.1 M concentration).

- Stir the reaction mixture at 60 °C for the specified time (e.g., 16-48 hours).

- Monitor reaction completion by TLC or ( ^1H ) NMR.

- Quench the reaction with a saturated aqueous NH₄Cl solution and extract with ethyl acetate (3 x 10 mL).

- Dry the combined organic layers, concentrate, and purify by flash chromatography.

- Procedure for β'-Selectivity (Condition B):

- Follow the same setup as above, using CuBr₂ (10 mol%) as the catalyst, diphenylphosphine (2.0 equiv), and LiBr as an additive.

- Use anhydrous DMF as the solvent.

- Stir at 60 °C until completion.

- Work up and purify as described for Condition A.

- Analysis: Determine diastereomeric ratio (d.r.) by ( ^1H ) or ( ^{31}P ) NMR analysis of the crude reaction mixture. The structure and regiochemistry are confirmed by X-ray crystallography [2].

Discussion for Researchers

For researchers focusing on a specific molecule like vinylcyclooctane, the direct literature might be sparse. Here is a strategic approach to guide your investigation:

- Leverage Analogous Chemistry: The principles governing the reactivity of vinylcyclobutanes—such as ring strain, propensity for rearrangement, and susceptibility to transition-metal catalysis—are highly relevant to larger rings like this compound. The protocols above serve as an excellent starting point for experimentation.

- Prioritize Reaction Screening: Initially, focus on screening different catalytic systems. Palladium complexes with bulky phosphine ligands are particularly promising for preventing side reactions like β-hydride elimination or rearrangement, as demonstrated in the aminocarbonylation protocol [1].

- Adapt and Optimize: Use the provided protocols as a template. Key variables to optimize for your specific this compound system will include:

- Ligand Structure: Bulky ligands can enhance selectivity and suppress undesired pathways.

- Solvent Effects: Solvent polarity can dramatically influence regioselectivity, as seen in the hydrophosphination reactions [2].

- Additives: Salts like LiBr can be crucial for steering the reaction down an unusual pathway (e.g., β'-selectivity) [2].

References

Application Note: Synthesis and Functionalization of Strained Carbocyclic Building Blocks for Drug Discovery

Introduction and Strategic Importance

The integration of strained carbocycles into drug candidates represents a growing frontier in medicinal chemistry, enabling precise three-dimensional display of pharmacophores and modulation of molecular properties. While cyclobutane-containing drug molecules are currently rare in approved pharmaceuticals (with only nine FDA-approved examples), they are experiencing renewed interest as valuable bioisosteres and synthetic targets. [1] These structures are notably present in thousands of natural products with significant biological activity, highlighting their potential therapeutic relevance. [1] This application note details practical methodologies for constructing complex cyclobutane scaffolds and highly strained methylenecyclobutanes (MCBs), emphasizing their diversification into structurally novel architectures for drug discovery programs.

The strategic value of these carbocycles stems from their ability to replace flat aromatic rings with C(sp³)-rich bioisosteres, which can dramatically improve success rates in discovering new lead molecules by navigating intellectual property landscapes while optimizing pharmacological properties in three-dimensional space. [2] The presence of strained ring systems introduces unique reactivity profiles and conformational constraints that can enhance target selectivity and optimize metabolic stability.

Synthetic Methodologies for Strained Carbocycles

Photosensitized [2+2] Cycloaddition of Vinyl Boronate Esters

Principle: This method employs visible-light-activated transition metal photocatalysts in triplet sensitization reactions to enable intramolecular [2+2] cycloadditions, forming complex cyclobutane boronate esters with multiple stereogenic centers. [1]

Table 1: Optimization of Photosensitized [2+2] Cycloaddition Reaction Conditions

| Parameter | Optimal Condition | Suboptimal Alternatives | Impact on Yield |

|---|---|---|---|

| Photocatalyst | Ir polypyridyl complexes | Ru polypyridyl complexes | High efficiency in triplet sensitization |

| Boronate Ester | B(pin) | B(dan), free boronic acid | Highest yields (B(pin) preferred) |

| Wavelength | Visible light (long wavelength) | UV light | Improved functional group tolerance |

| Tether Types | Ether, amine, all-carbon | - | Broad substrate scope |

| Steric Environment | Proximal bulk tolerated | - | Minimal yield decrease |

Scope and Limitations: The reaction successfully accommodates structurally varied styrene units with substitutions on both the arene and alkene moieties, dienes for vinylcyclobutane formation, and bridgehead B(pin) relocation, though the latter diminishes diastereoselectivity. [1] The methodology demonstrates remarkable functional group tolerance despite potential concerns about carbon-boron bond stability under photocatalytic conditions.

Copper-Catalyzed Borylative Cyclization for Methylenecyclobutanes

Principle: This approach enables the synthesis of (boromethylene)cyclobutanes (BMCBs) and spiro-BMCBs via a challenging Cu-catalyzed chemo-, stereo-, and regioselective borylative cyclization of aliphatic alkynes. [2]

Table 2: Optimization of Copper-Catalyzed Borylative Cyclization

| Variable Screened | Optimal Condition | Effect on Yield | Key Observations |

|---|---|---|---|

| Leaving Group | Tosylate (OTs) | Br, OP(O)(OEt)₂, OMs | Highest yield (42% initial) |

| Ligand | NHC (IMes) | BINAP, PPh₃, xantphos | Significant improvement to 71% |

| Copper Source | CuCl | CuCl₂ | Improved to 83% isolated yield |

| Base | tBuOK | NaOAc, K₂CO₃, K₃PO₄ | Critical for reaction efficiency |

| Temperature | 50°C | 25°C, 80°C | Moderate temperature optimal |

| Reaction Time | 20 hours | Shorter times | Required for high conversion |

Scope and Limitations: The reaction tolerates diverse functional groups including alkyl chains, variously substituted aryl groups (electron-rich and electron-deficient), naphthyl, indolyl, silyl ether, ketal, aryl ether, ester, alkyl chloride, and imide functionalities, yielding products in 63-85% isolated yields. [2] A significant limitation is the requirement for β-selective borylcupration to position the copper and alkyl electrophile at the geminal carbon, a challenging regio-control issue.

Experimental Protocols

Protocol 1: Photosensitized [2+2] Cycloaddition with Vinyl Boronate Esters

Required Materials: Ir or Ru polypyridyl photocatalyst (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆), vinyl boronate ester substrate, anhydrous solvent (DMF or CH₃CN), boric acid-doped silica gel for chromatography.

Step-by-Step Procedure:

- Reaction Setup: In a flame-dried Schlenk tube under inert atmosphere, combine the vinyl boronate ester substrate (1.0 equiv) and photocatalyst (1 mol%) in degassed solvent (0.1 M concentration).

- Photoreaction: Irradiate the reaction mixture with blue LEDs (450 nm) or a comparable visible light source while stirring at room temperature for 12-24 hours.

- Reaction Monitoring: Monitor reaction progress by TLC or LC-MS until complete consumption of the starting material is observed.

- Workup: Concentrate the reaction mixture under reduced pressure and purify the crude product by flash chromatography on boric acid-doped silica gel (eluent: hexane/ethyl acetate gradient) to separate diastereomers and isolate the desired cyclobutane product.

- Characterization: Characterize products by ( ^1 )H NMR, ( ^{13} )C NMR, and HRMS, noting the distinctive coupling constants for cyclobutane ring protons (typically 5-10 Hz).

Troubleshooting Tips:

- If conversion is low, increase photocatalyst loading to 2 mol% or extend reaction time.

- For troublesome substrates, consider adding molecular sieves to maintain anhydrous conditions.

- If diastereomers are not separable by standard silica chromatography, optimize with boric acid-doped silica or consider recrystallization.

Protocol 2: Copper-Catalyzed Borylative Cyclization for BMCBs

Required Materials: CuCl (10 mol%), IMes·HCl ligand (12 mol%), B₂pin₂ (1.2 equiv), tBuOK (1.5 equiv), alkyne-tethered electrophile substrate, anhydrous THF.

Step-by-Step Procedure:

- Catalyst Preparation: In a glove box, combine CuCl (0.1 equiv), IMes·HCl (0.12 equiv), and tBuOK (1.5 equiv) in a reaction vial. Add anhydrous THF (0.1 M relative to substrate) and stir for 15 minutes to generate the active copper complex.

- Reaction Initiation: Add the alkyne substrate (1.0 equiv) and B₂pin₂ (1.2 equiv) to the catalyst mixture. Seal the vial and heat to 50°C with vigorous stirring for 20 hours.

- Reaction Monitoring: Monitor by TLC or LC-MS for complete consumption of the starting alkyne.

- Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated ammonium chloride solution. Dry the organic layer over Na₂SO₄, filter, and concentrate.

- Purification: Purify the crude product by flash chromatography (hexane/ethyl acetate) to obtain the desired BMCB.

- Characterization: Confirm the structure by NMR, noting the characteristic exocyclic methylene protons and boronate ester carbon signals.

Critical Notes:

- Strict exclusion of oxygen and moisture is essential for high yields.

- The chemoselectivity challenge (intramolecular vs. intermolecular alkylation) is mitigated by slow addition of reactive electrophiles when present.

- Scale-up to gram quantity has been demonstrated with 94% yield using reduced catalyst loading. [1]

Diversification Strategies

The incorporation of boronate esters into these strained systems provides exceptional versatility for downstream functionalization, enabling rapid exploration of chemical space around the core scaffold. [1]

Table 3: Diversification Reactions of Cyclobutane Boronate Esters

| Transformation | Reagents & Conditions | Product | Yield Range |

|---|---|---|---|

| Protodeboronation | Acetic acid, sodium perborate | Deboronated cyclobutane | High |

| Arylation | Lithiated furan, then oxidation | Aryl cyclobutane | Good |

| Fluorination | Cu(OTf)₂, Selectfluor | Fluorinated cyclobutane | Good |

| Oxygenation | Basic hydrogen peroxide | Hydroxycyclobutane | Good |

| Bromination | Br₂, NaOH | Bromocyclobutane | Good |

| Zweifel Olefination | Alkenyl lithium, I₂ | Alkenyl cyclobutane | Good |

| Matteson Homologation | ZnCl₂, CH₂I₂ | Homologated cyclobutane | Good |

| Cross-Coupling (via Trifluoroborate) | KHF₂, then photoredox coupling | Diastereomerically pure coupled product | Good |

Pathway Visualization and Reaction Mechanisms

The following Graphviz diagrams illustrate key synthetic pathways and mechanistic details for the methodologies described in this application note:

Diagram 1: Copper-catalyzed borylative cyclization mechanism for BMCB synthesis (Title: BMCB Synthesis Mechanism)

Diagram 2: Diversification pathways for cyclobutane boronate esters (Title: Boronate Ester Diversification Pathways)

Applications in Natural Product Synthesis and Drug Discovery

The utility of these methodologies is exemplified by their application in the concise and divergent total syntheses of four cyclobutane-containing natural products from a common BMCB intermediate obtained through the copper-catalyzed borylative cyclization strategy. [2] This approach demonstrates how these synthetic platforms can efficiently generate structural complexity from simple building blocks, significantly expanding accessible chemical space for medicinal chemistry programs.

The boromethylene unit introduced in these methodologies serves as a versatile handle for installing diverse functionalities, making these approaches particularly valuable in drug discovery where rapid scaffold diversification is essential for structure-activity relationship studies. [2] The ability to construct these strained systems with defined stereochemistry addresses a critical need in medicinal chemistry for novel three-dimensional architectures with improved physicochemical profiles.

Conclusion

The synthetic protocols detailed in this application note provide robust and general methods for accessing structurally complex cyclobutane scaffolds and highly strained methylenecyclobutanes. The emphasis on boronate ester functionality enables unprecedented diversification capabilities, allowing medicinal chemists to efficiently explore structure-activity relationships around these underutilized molecular architectures. As the field continues shifting toward C(sp³)-rich scaffolds in lead optimization, these methodologies offer valuable tools for expanding the three-dimensional structural space available for drug discovery programs.

References

stereoselective synthesis using vinylcyclooctane derivatives

Related Stereoselective Methodologies with Strained Systems

| System & Reaction Type | Key Feature / Control Element | Stereochemical Outcome | Primary Citation |

|---|---|---|---|

| Vinyl Cyclopropane (VCP) Ring-Opening [1] | Rh(I)/Ferrocene bisphosphine catalyst; aryl boronic acid nucleophile | >99% regioselectivity; 88-96% ee (enantioselectivity) | [1] |

| Acyl Bicyclobutane (BCB) Hydrophosphination [2] | Catalyst-controlled regiodivergence (Cu(I) for α-, Cu(II) for β'-selectivity) | >20:1 d.r. (diastereomeric ratio) | [2] |

| Vinyldiazo Compound Cyclopropanation [3] | Chiral catalyst for enantioselective transformation | High ee | [3] |

| General VCP/VCB Reactivity [4] | Transition-metal-mediated ring-opening | Controlled stereochemistry | [4] |

Experimental Protocol: Rh-Catalyzed Ring Opening of Vinyl Cyclopropanes

The following detailed protocol is adapted from a recent study on vinyl cyclopropanes, which serves as a useful analog for the type of stereoselective transformations possible with strained alkene systems [1].

- Reaction Setup: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or a glovebox.

- Catalyst Preparation: In a glovebox, combine [Rh(cod)(OH)]₂ (2.5 mol%) and the ferrocene-based bisphosphine ligand L1 (6 mol%) in a sealed vial.

- Reaction Vessel: Charge an oven-dried reaction tube with the racemic vinyl cyclopropane substrate 1 (0.5 mmol, 1.0 equiv) and Cs₂CO₃ (1.0 equiv).

- Additives: Add a solution of Zn(OTf)₂ (0.2 equiv) in anhydrous tetrahydropyran (THP) (0.5 mL) to the reaction tube.

- Catalyst Addition: Add the pre-formed Rh/L1 catalyst solution to the reaction tube.

- Nucleophile Addition: Finally, add the aryl boronic acid 2 (3.0 equiv).

- Reaction Execution: Seal the tube, remove it from the glovebox, and heat the reaction mixture at 50°C for 24 hours with stirring.

- Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate (3x).

- Purification: Dry the combined organic extracts over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash chromatography on silica gel to obtain the pure chiral 1,4-diene product.

Workflow for Developing New Stereoselective Methodologies

Given the lack of direct information on vinylcyclooctanes, the diagram below outlines a logical workflow a research team might follow to develop a new stereoselective methodology, based on the principles observed in the search results.

A Research Strategy for Vinylcyclooctanes

To advance your research on this compound derivatives specifically, consider these steps:

- Explore Larger Ring Systems: The high reactivity in the search results comes from high ring strain (cyclopropanes, cyclobutanes). Vinylcyclooctanes have different, more complex conformational strain. Focus your search on medium-sized ring chemistry (8-11 members) and their synthetic applications.

- Investigate Different Reaction Types: For larger rings, synthesis often shifts from ring-opening to ring-closing strategies like ring-closing metathesis (RCM) or transannular reactions unique to medium-sized rings.

- Use Specialized Databases: Perform a detailed search on specialized scientific databases like SciFinder or Reaxys, using "this compound" as a keyword and filtering for synthetic methods and stereoselectivity.

References

General Guidelines for Handling Flammable and Reactive Chemicals

Since vinylcyclooctane's structure suggests potential flammability and reactivity, the following general protocols for similar hazardous chemicals are relevant [1] [2].

Personal Protective Equipment (PPE)

| Equipment Type | Specification | Context of Use |

|---|---|---|

| Eye/Face Protection | Chemical splash goggles or face shields | Risk of splash of caustic/corrosive materials; use of toxic, absorbable liquids [2]. |

| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene); inspect for holes before use. | Handling hazardous materials; glove type must be chosen based on manufacturer's chemical resistance data [2]. |

| Body Protection | Laboratory coat or apron, long pants, closed-toed shoes. | Minimize skin exposure; prevent injury from heavy items or glassware [2]. |

General Hygiene and Work Practices

- No Contamination: Do not store or consume food or beverages in laboratories. Never use laboratory glassware for food preparation [2].

- Mouth Suction: Never use mouth suction for pipetting chemicals or starting a siphon; use a pipette bulb or other vacuum source [2].

- After Handling: Wash hands and any potentially contaminated skin thoroughly after handling hazardous materials and before handling personal items like phones [2].

- Working Alone: Avoid working alone with large quantities of highly flammable materials [2].

Chemical Storage & Segregation Protocols

Proper storage is critical to prevent incidents. The following principles should be applied [1].

Storage Specifications for Flammable Liquids The table below outlines maximum allowable container sizes for flammable liquids, which may apply to this compound depending on its official classification [1].

| Container Type | Class IA (e.g., Diethyl Ether) | Class IB (e.g., Acetone, Benzene) | Class IC (e.g., Butanol) |

|---|---|---|---|

| Glass or Plastic | 1 pint | 1 gallon | 1 gallon |

| Tinplate Can | 1 gallon | 5 gallons | 5 gallons |

| Safety Can | 2 gallons | 5 gallons | 5 gallons |

Storage Facility Requirements

- Flammable Storage Cabinets: Must be NFPA-approved, have self-closing doors, and be prominently labeled. Vents must be capped or connected to a building exhaust with a flame arrestor [1].

- Flammable Refrigerators: Flammable materials must be stored only in refrigerators or freezers approved for such use. Never use ordinary household refrigerators [1].

- Segregation: Store chemicals by their hazard classes. Keep concentrated acids and bases in separate containment trays or cabinets, away from other chemicals and off high shelves [1].

- Labeling: All chemical containers must have permanent, clear labels with the full chemical name and primary hazard. Date all containers upon receipt, especially for unstable materials [1].

Special Precautions for Unstable Chemicals

Some chemicals can form dangerous peroxides or become shock-sensitive over time. While not confirmed for this compound, this is a critical risk area for certain organics [1] [2].

- Peroxide-Forming Chemicals: Ethers (like THF and dioxane), compounds with allylic structures, and vinyl compounds are known to form dangerous peroxides upon long-term exposure to air [1].

- Inspection and Dating: Chemicals that form peroxides should be dated upon receipt and upon opening. They should be inspected periodically (at least every 6 months) and discarded before their expiration date [2].

- Shock-Sensitive Compounds: Be aware of other shock-sensitive compounds like acetylene derivatives, azides, and perchlorate salts [2].

Experimental Workflow for an Unfamiliar Chemical

When a specific protocol is unavailable, a systematic risk assessment is essential. The diagram below outlines this logical workflow.

Critical Action Points for Researchers

- Locate the SDS: The single most important step is to obtain and carefully review the Safety Data Sheet for This compound from its supplier or manufacturer. This document contains specific hazard classification, handling, and first-aid measures.

- Confirm Flammability: Verify the exact flammability classification (e.g., Class IB) and flash point from the SDS to ensure compliance with storage regulations outlined in [1].

- Assess Peroxide Risk: Determine if this compound is a peroxide-forming chemical. If so, implement strict dating, limited storage time (e.g., 6 months for some ethers [1]), and disposal protocols before use.

- Consult EHS: Before beginning work, contact your institution's Environmental Health and Safety (EHS) office for guidance and to ensure all procedures align with local regulations [1] [2].

References

preventing vinylcyclooctane polymerization during storage

How to Prevent Unwanted Polymerization During Storage

Polymerization inhibitors are chemical additives designed to prevent undesirable polymerization reactions during the storage and transportation of reactive monomers. They work by reacting with free radicals that would otherwise initiate the polymerization process [1].

The core principle involves the inhibitor molecule (InH) donating a hydrogen atom to a free radical (R•), forming a stable, non-reactive radical (In•) that cannot propagate the polymer chain [2]: R• + InH → RH + In•

For your technical guides, you can structure the information on common inhibitors in the following table:

| Inhibitor Category | Specific Examples | Mechanism of Action | Key Considerations |

|---|---|---|---|

| Phenolic Compounds | Hydroquinone (HQ) [3] [2] | Scavenges free radicals; often requires oxygen for maximum efficacy [2]. | A common general-purpose reagent [3]. |

| Nitrogen-Based Compounds | Nitrosamines, nitro- and azo-compounds [2] | Binds chemically with primary radicals to form less reactive species [2]. | --- |

| Stable Radicals | Diphenyl picrylhydrazyl (DPPH) [2] | Directly reacts with and deactivates propagating chain radicals [2]. | Does not require oxygen [2]. |

| Metal Salts/Complexes | Cupferron (Aluminum salt) [3] | Effective at high temperatures, with a strong inhibiting effect even in oxygen-free environments [3]. | Some metal salts can act as initiators under different conditions [2]. |

Experimental Protocols for Monomer Stabilization

Here are detailed methodologies you can adapt for creating standard operating procedures (SOPs) or troubleshooting guides.

Protocol 1: Adding Inhibitors for Liquid Monomer Storage

This is a standard procedure for stabilizing monomers in storage tanks or bottles.

- Objective: To prevent thermal polymerization of a monomer during long-term storage.

- Materials:

- Pure monomer (e.g., Styrene, Acrylic Acid).

- Inhibitor (e.g., Hydroquinone).

- Solvent (e.g., Acetone or Alcohol) for dissolving the inhibitor, if necessary.

- Procedure:

- Determine the required inhibitor concentration, typically between 200–1000 ppm (0.02–0.1%) [3]. The exact concentration depends on the monomer's reactivity and desired storage duration.

- Precisely weigh the inhibitor. If the inhibitor is solid, it can be dissolved in a small amount of a volatile solvent to facilitate uniform mixing.

- Add the inhibitor (or its solution) directly to the monomer. Ensure thorough mixing to achieve a homogeneous distribution.

- Store the stabilized monomer in a cool, dark place. The presence of air (oxygen) can enhance the effectiveness of certain inhibitors like hydroquinone [2].

Protocol 2: Evaluating Inhibitor Performance

This protocol outlines a testing method to compare the efficacy of different inhibitors, which can be a valuable troubleshooting guide.

- Objective: To assess and compare the effectiveness of various inhibitors under controlled, accelerated conditions.

- Materials:

- Purified monomer.

- Inhibitors for testing (e.g., Hydroquinone, Cupferron).

- Heating bath or block.

- Nitrogen gas supply.

- Procedure:

- Prepare samples of the monomer, each with a fixed concentration (e.g., 1000 ppm) of a different inhibitor [3].

- Place each sample in a test tube under a nitrogen atmosphere to simulate an oxygen-free environment [3].

- Heat the samples to an elevated temperature (e.g., 120°C) [3] to accelerate the aging process.

- Monitor the samples for signs of polymerization, such as an increase in viscosity or the formation of solid polymer. The time it takes for polymerization to initiate under these conditions is a direct measure of the inhibitor's effectiveness.

Critical Safety Considerations

Incorporating these points into your FAQs is crucial for safety.

Q: Why is preventing unwanted polymerization a safety concern?

- A: Polymerization reactions are highly exothermic. An uncontrolled "runaway" polymerization in a storage vessel can lead to rampant boiling, over-pressurization, and potentially a thermal explosion [2]. Historical incident data shows such events have resulted in fatalities, injuries, and significant equipment damage [2].

Q: Does the presence of oxygen affect the inhibitor?

- A: Yes, for some inhibitors. Compounds like hydroquinone require oxygen to function effectively, as oxygen participates in the radical inhibition cycle. However, other inhibitors, such as cupferron or DPPH, provide a strong inhibiting effect even in an oxygen-free environment (e.g., under nitrogen) [3] [2]. The choice of inhibitor must consider the storage conditions.

The following diagram summarizes the logical workflow for selecting and implementing a stabilization strategy.

Advice for Vinylcyclooctane Specifics

The search results I obtained are a solid foundation for general vinyl monomer stabilization, but they lack specific data for this compound. To build a complete technical support document, I suggest you:

- Consult Material Safety Data Sheets (MSDS/SDS) for this compound, as they often list recommended inhibitors.

- Search specialized chemical databases like SciFinder or Reaxys for literature on the polymerization kinetics and stabilization of this specific monomer.